

Paquinimod (ABR-215757): A Technical Guide to a Novel Immunomodulator

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Compound of Interest

Compound Name: Paquinimod

Cat. No.: B609837

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Paquinimod** (ABR-215757) is an orally available, small molecule immunomodulator belonging to the quinoline-3-carboxamide class of compounds. Developed primarily for the treatment of autoimmune diseases, its mechanism of action centers on the inhibition of the S100A9 protein, a key player in innate immunity and inflammation. By binding to S100A9, **Paquinimod** prevents its interaction with critical pro-inflammatory receptors, thereby dampening the inflammatory cascade. This technical guide provides a comprehensive overview of **Paquinimod**, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its biological pathways and experimental workflows.

Core Mechanism of Action

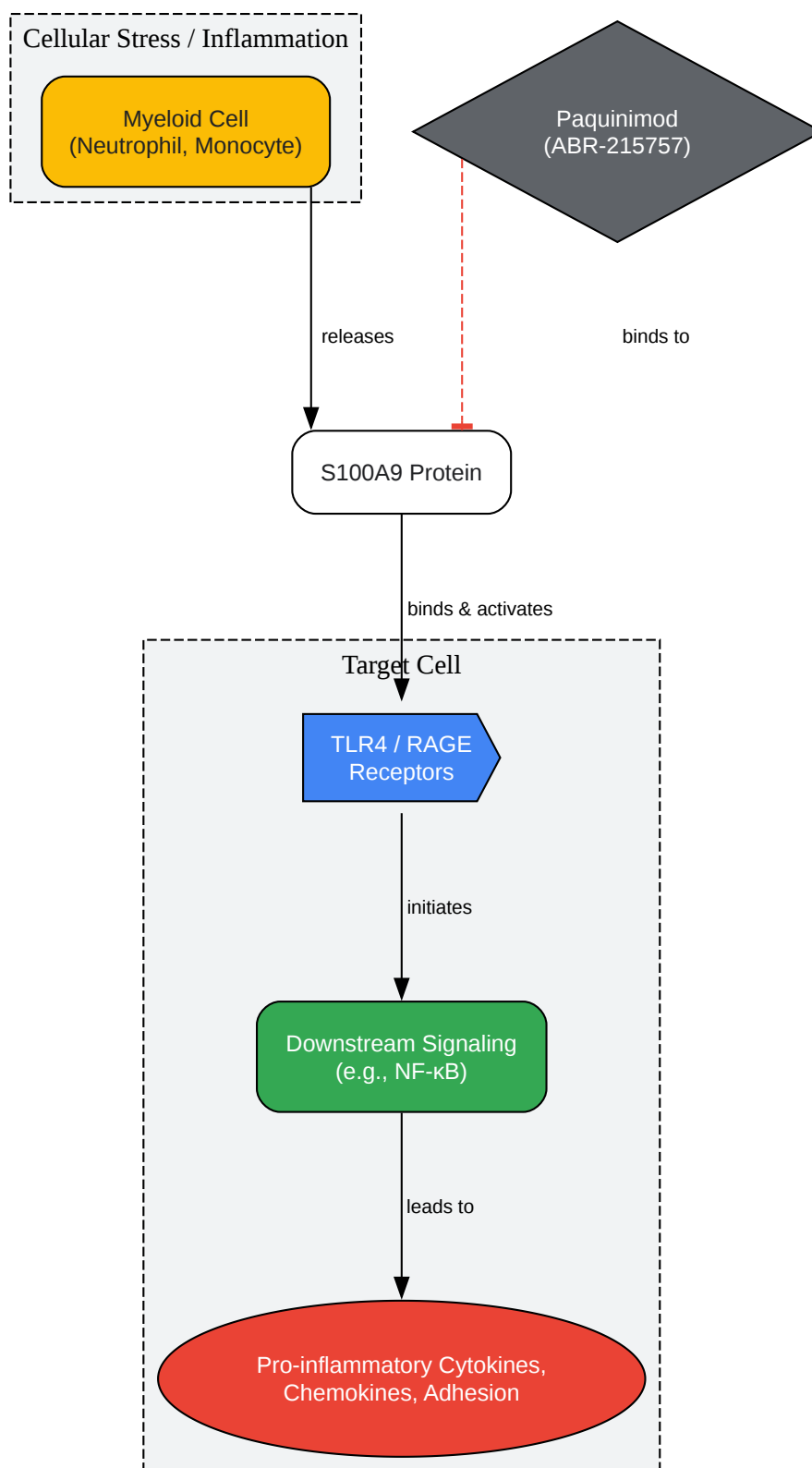
Paquinimod's primary molecular target is the S100A9 protein, a calcium- and zinc-binding protein predominantly expressed by myeloid cells such as neutrophils and monocytes.^{[1][2]} S100A9 typically forms heterodimers with a related protein, S100A8, and this S100A8/A9 complex (also known as calprotectin) acts as a potent Damage-Associated Molecular Pattern (DAMP).^[3]

Upon release during cellular stress or inflammation, extracellular S100A9 binds to and activates Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).^{[4][5]} This engagement triggers downstream signaling pathways, including NF-κB

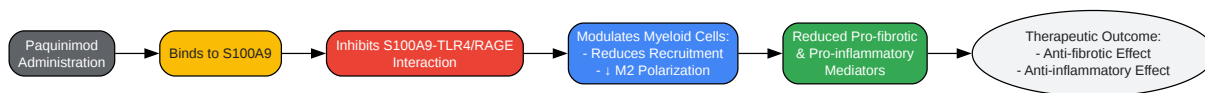
activation, leading to the production of pro-inflammatory cytokines, chemokines, and enhanced recruitment of immune cells, thereby amplifying the inflammatory response.[2][5]

Paquinimod exerts its immunomodulatory effect by binding directly to S100A9, which allosterically inhibits the interaction between S100A9 and its receptors, TLR4 and RAGE.[4][5][6] This blockade is the central tenet of its therapeutic action, preventing the amplification of inflammation driven by myeloid cells. The compound has also been noted to bind S100A12.[4]

Signaling Pathway Diagram







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